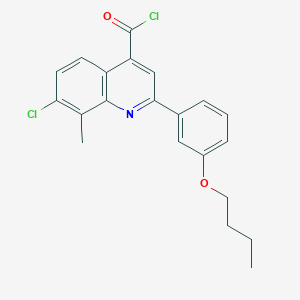![molecular formula C11H15NO B1372486 4-[1-(Dimethylamino)ethyl]benzaldehyde CAS No. 915922-29-1](/img/structure/B1372486.png)
4-[1-(Dimethylamino)ethyl]benzaldehyde
Overview
Description
4-[1-(Dimethylamino)ethyl]benzaldehyde is an organic compound with the molecular formula C11H15NO. It is a derivative of benzaldehyde, where the benzene ring is substituted with a dimethylamino group and an ethyl group at the para position. This compound is known for its applications in various chemical reactions and its role as an intermediate in organic synthesis.
Biochemical Analysis
Biochemical Properties
4-[1-(Dimethylamino)ethyl]benzaldehyde plays a significant role in biochemical reactions, particularly in the formation of dihydropyrimidinones through the Biginelli reaction . This reaction involves the condensation of ethyl acetoacetate, benzaldehyde, and urea, leading to the formation of dihydropyrimidinones, which exhibit various biological activities such as anti-cancer, anti-microbial, and anti-inflammatory properties . The compound interacts with enzymes like dihydropyrimidinase, which catalyzes the hydrolysis of dihydropyrimidinones, and proteins involved in the synthesis and degradation of pyrimidine derivatives.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to enzymes like dihydropyrimidinase, inhibiting its activity and leading to the accumulation of dihydropyrimidinones . This inhibition affects the metabolic pathways involving pyrimidine derivatives, resulting in changes in cellular function and gene expression.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-[1-(Dimethylamino)ethyl]benzaldehyde can be synthesized through several methods. One common method involves the reaction of 4-(dimethylamino)benzaldehyde with ethylmagnesium bromide (a Grignard reagent) under anhydrous conditions. The reaction proceeds as follows:
Preparation of Grignard Reagent: Ethyl bromide is reacted with magnesium in anhydrous ether to form ethylmagnesium bromide.
Reaction with 4-(Dimethylamino)benzaldehyde: The Grignard reagent is then added to 4-(dimethylamino)benzaldehyde, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as described above, but with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[1-(Dimethylamino)ethyl]benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines and thiols can react with the dimethylamino group under basic conditions.
Major Products Formed
Oxidation: 4-[1-(Dimethylamino)ethyl]benzoic acid.
Reduction: 4-[1-(Dimethylamino)ethyl]benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[1-(Dimethylamino)ethyl]benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: It is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[1-(Dimethylamino)ethyl]benzaldehyde involves its reactivity with various nucleophiles and electrophiles. The aldehyde group is highly reactive and can form Schiff bases with primary amines, which are important intermediates in many biochemical and chemical processes. The dimethylamino group can also participate in nucleophilic substitution reactions, making the compound versatile in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
4-(Dimethylamino)benzaldehyde: Similar structure but lacks the ethyl group.
4-(Diethylamino)benzaldehyde: Similar structure but has diethylamino instead of dimethylamino group.
4-(Dimethylamino)cinnamaldehyde: Similar structure but has a cinnamaldehyde moiety instead of a benzaldehyde moiety.
Uniqueness
4-[1-(Dimethylamino)ethyl]benzaldehyde is unique due to the presence of both the dimethylamino and ethyl groups, which confer distinct reactivity and properties compared to its analogs. This makes it a valuable compound in synthetic chemistry and various industrial applications.
Properties
IUPAC Name |
4-[1-(dimethylamino)ethyl]benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-9(12(2)3)11-6-4-10(8-13)5-7-11/h4-9H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFQIQLFXHDPNON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C=O)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10672414 | |
| Record name | 4-[1-(Dimethylamino)ethyl]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10672414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
915922-29-1 | |
| Record name | 4-[1-(Dimethylamino)ethyl]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10672414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-[(3-Bromobenzyl)oxy]benzoyl chloride](/img/structure/B1372409.png)
![2-[(4-Bromobenzyl)oxy]-3-methoxybenzoyl chloride](/img/structure/B1372410.png)



![5-Bromo-2-[(3-chlorobenzyl)oxy]benzoyl chloride](/img/structure/B1372417.png)
![4-[(4-Bromobenzyl)oxy]benzoyl chloride](/img/structure/B1372418.png)

![5-Bromo-2-[(4-fluorobenzyl)oxy]benzoyl chloride](/img/structure/B1372422.png)
![3-[(3-Bromobenzyl)oxy]benzoyl chloride](/img/structure/B1372424.png)

